molecular formula C16H15ClN2O3S B3644955 ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3644955
M. Wt: 350.8 g/mol
InChI Key: XMJYERGDYIOSPC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction with different nucleophiles and electrophiles . The yield of the compound is around 60%, with a melting point of 200–202 °C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1688 cm^-1 (C=O ester), 2953 cm^-1 (C–H), 1517 cm^-1 (C=C), 1612 cm^-1 (C=N), and 3250 cm^-1 (OH) . The ^1H NMR spectrum provides information about the types of hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound can be understood by considering its enaminone structure. Enaminones have ambident nucleophilicity, meaning they can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .


Physical and Chemical Properties Analysis

This compound has a yield of 60%, a melting point of 200–202 °C, and an Rf value of 0.69 in a petroleum ether: ethyl acetate (1:3) mixture . The elemental analysis shows that it contains C 56.458%, H 4.343%, and N 11.58% .

Future Directions

Thiazole derivatives, such as the compound , have shown promising pharmacological characteristics . Future research could focus on exploring these characteristics further and developing new useful derivatives. It’s also important to note that changing the substituents at position-2 of the thiazole ring significantly affects their biological activity .

Properties

IUPAC Name

ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-3-22-15(21)14-10(2)18-16(23-14)19-13(20)9-8-11-6-4-5-7-12(11)17/h4-9H,3H2,1-2H3,(H,18,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJYERGDYIOSPC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.